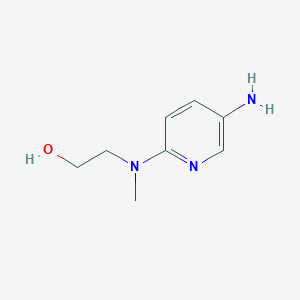

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

Description

Properties

IUPAC Name |

2-[(5-aminopyridin-2-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHDTOMXHJHLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264374 | |

| Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-46-5 | |

| Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, a substituted aminopyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document elucidates the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications, grounded in established chemical principles and data from analogous structures.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific discourse and regulatory compliance. The structure of the topic compound consists of a 2-(methylamino)ethanol moiety attached to the 2-position of a 5-aminopyridine ring.

Systematic Name (IUPAC): 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol

This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. The ethanol backbone is the principal functional group, with a complex substituent at the 2-position. This substituent is a methylamino group further substituted with a 5-aminopyridin-2-yl group. Based on the naming convention for a similarly structured compound, (5-aminopyridin-2-yl)methanol, which is systematically named (5-amino-2-pyridinyl)methanol[1], the application of these rules leads to the designated IUPAC name for the target molecule.

Chemical Structure:

Figure 2: Proposed synthetic workflow for 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol.

Rationale for the Proposed Synthesis

The 2-position of the pyridine ring is activated towards nucleophilic attack, especially when an electron-withdrawing group is present. While the amino group at the 5-position is electron-donating, the inherent electron deficiency of the pyridine ring at the 2- and 6-positions, coupled with a good leaving group like a halide, allows for substitution. The nitrogen of 2-(methylamino)ethanol is a potent nucleophile that can displace the chloride from 2-chloro-5-aminopyridine. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to allow for the reaction to be conducted at an elevated temperature, which is often necessary for nucleophilic aromatic substitutions on heterocyclic rings.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-aminopyridine

-

2-(Methylamino)ethanol [2][3][4][5]* Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Nucleophile: Add 2-(methylamino)ethanol (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol.

Potential Applications in Drug Discovery and Development

Substituted aminopyridines are a well-established class of pharmacophores with a wide range of biological activities. [6]They are key components in numerous approved drugs and clinical candidates. The structural motifs present in 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol suggest several potential applications:

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase active site.

-

Central Nervous System (CNS) Agents: Aminopyridines are known to modulate ion channels in the CNS. [7]The title compound could be investigated for its potential activity on various neuronal targets.

-

Antimicrobial Agents: Certain aminopyridine derivatives have demonstrated antibacterial and antifungal properties. [6] The aminoethanol side chain can improve the pharmacokinetic properties of the molecule, such as solubility and metabolic stability, making it an attractive building block for creating more drug-like molecules.

Safety and Handling

Given the absence of specific toxicological data for 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, a cautious approach to its handling is imperative. The safety profile can be inferred from its constituent parts.

-

Aminopyridines: Aminopyridines are known to be toxic and can be readily absorbed through the skin and gastrointestinal tract. [7]Acute exposure can lead to headaches, nausea, and in severe cases, convulsions and respiratory failure. [7]* Amino Alcohols: Amino alcohols can be corrosive and irritants to the skin, eyes, and respiratory tract. [2][8] Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9][10]* Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a molecule with significant potential in medicinal chemistry and drug discovery. While experimental data on the compound itself is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is robust and relies on well-established chemical transformations. As with any novel chemical entity, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols.

References

-

U.S. Environmental Protection Agency. Aminopyridines. [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

The Good Scents Company. methyl ethanol amine, 109-83-1. [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

-

Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

-

Pharmaffiliates. CAS No : 149806-47-3 | Product Name : 2-[(5-Bromopyridin-2-yl)methylamino]ethanol. [Link]

-

PubChem. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240. [Link]

- Google Patents.

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Nissei Corporation. AMINO ALCOHOL EA. [Link]

-

King, A. M., et al. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 314–321. [Link]

-

Danish Environmental Protection Agency. Selected amines and amino alcohols. [Link]

-

European Patent Office. Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Nissei Corporation. AMINO ALCOHOL 2A. [Link]

-

Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. [Link]

-

National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Reddit. Selective protection of alcohol over amine. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

ResearchGate. (PDF) Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones. [Link]

Sources

- 1. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 3. 2-(メチルアミノ)エタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. methyl ethanol amine, 109-83-1 [thegoodscentscompany.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

Unlocking the Potential of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the potential research applications of the novel compound 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol. While direct research on this specific molecule is nascent, its constituent chemical moieties—an aminopyridine core and a methylaminoethanol side chain—are well-characterized and offer a strong foundation for predicting its utility in diverse scientific fields. This document serves as a roadmap for researchers, scientists, and drug development professionals interested in harnessing the potential of this promising molecule.

Introduction: A Molecule of Bivalent Potential

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a unique chemical entity that marries two functional groups of significant interest in both medicinal chemistry and materials science. The 2-aminopyridine scaffold is a privileged structure in drug discovery, known for its presence in a multitude of biologically active compounds.[1][2][3] The methylaminoethanol component, a versatile organic building block, contributes properties valuable in chemical synthesis and the development of functional materials.[4][5][6] This guide will dissect the potential of the combined molecule, offering insights into its physicochemical properties, plausible synthetic routes, and, most importantly, its prospective applications.

Physicochemical Properties and Structural Features

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its application in research. While experimental data for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is not yet widely available, we can infer key characteristics from its constituent parts.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C8H13N3O | Based on chemical structure |

| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula |

| Appearance | Likely a pale-yellow liquid or low-melting solid | Based on the appearance of the similar compound 2-[(5-Bromopyridin-2-yl)methylamino]ethanol[7] |

| Solubility | Expected to be soluble in water and polar organic solvents | The ethanolamine moiety imparts hydrophilicity[8][9] |

| Boiling Point | Estimated to be >160 °C | The boiling point of 2-(methylamino)ethanol is ~159 °C[9] |

| pKa | Expected to have at least two pKa values | Due to the presence of the pyridine ring nitrogen and the amino groups |

Potential Applications in Drug Discovery and Development

The aminopyridine core is a well-established pharmacophore, suggesting that 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol could be a valuable tool in drug discovery.

Neurological Disorders: Targeting Potassium Channels

Aminopyridines are known to function as potassium channel blockers.[3][10] For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[11] By blocking these channels, aminopyridine derivatives can enhance neurotransmitter release at synapses, a mechanism that could be beneficial in various neurological conditions.[12]

Hypothetical Mechanism of Action:

Caption: A streamlined workflow for evaluating the antimicrobial potential of the target compound.

Oncology: Dual-Inhibitor Potential

Recent research has highlighted the development of 2-aminopyridine derivatives as potent dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise in treating refractory solid tumors and hematological malignancies. [13]The structural features of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol make it a candidate for investigation in this area.

Applications in Materials Science and Chemical Synthesis

The methylaminoethanol portion of the molecule offers functionalities that are highly valuable in materials science and as a versatile building block in organic synthesis.

Development of Functional Polymers and Materials

The hydroxyl and amino groups of the methylaminoethanol side chain can serve as reactive sites for polymerization. [14]This could enable the creation of polymers with unique properties, such as enhanced thermal stability or solubility, for applications in coatings, adhesives, and other advanced materials.

Synthesis of Deep Eutectic Solvents (DES)

2-(Methylamino)ethanol has been successfully used as a hydrogen bond donor in the synthesis of deep eutectic solvents (DES), which are emerging as greener alternatives to traditional ionic liquids for applications like CO2 capture. [6]The presence of the aminopyridine ring in the target molecule could further enhance the CO2 absorption capacity of the resulting DES.

Experimental Protocol: Synthesis of a Deep Eutectic Solvent

-

Reactant Preparation: In a round-bottom flask, combine 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (as the hydrogen bond donor) with a suitable hydrogen bond acceptor (e.g., choline chloride) in a specific molar ratio.

-

Heating and Stirring: Heat the mixture with constant stirring until a homogeneous, clear liquid is formed.

-

Drying: Dry the resulting DES under vacuum to remove any residual moisture.

-

Characterization: Characterize the DES using techniques such as FTIR and NMR spectroscopy to confirm its formation and purity.

A Versatile Intermediate in Organic Synthesis

The molecule's multiple reactive sites—the primary amine on the pyridine ring, the tertiary amine, and the hydroxyl group—make it a valuable intermediate for the synthesis of more complex molecules. [7][14]It can participate in a variety of organic reactions, including nucleophilic substitutions and condensation reactions.

Proposed Synthetic Route

A plausible synthetic route for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol can be envisioned through a multi-step process, likely involving the reaction of a suitably protected 5-aminopyridine derivative with a precursor of the methylaminoethanol side chain. While a specific patented synthesis for this exact molecule is not readily available, established methods for the synthesis of related aminopyridine derivatives can be adapted. [15]

Conclusion and Future Directions

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol stands as a molecule with significant untapped potential. Its hybrid structure, combining the proven pharmacological relevance of the aminopyridine core with the synthetic versatility of the methylaminoethanol side chain, opens up a wide array of research avenues. Future investigations should focus on developing efficient synthetic protocols, conducting thorough in vitro and in vivo studies to validate its predicted biological activities, and exploring its utility in the creation of novel materials. This technical guide provides a foundational framework to inspire and direct these future research endeavors.

References

- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- 2-(Methylamino)ethanol >= 98 109-83-1. Sigma-Aldrich.

- 2-(Methylamino)ethanol (N-Methylethanolamine). MedChemExpress.

- methyl ethanol amine, 109-83-1. The Good Scents Company.

- Ethanolamines and Ethanolamine Compounds & DEA complexes / derivatives / condens

- 2-Methylaminoethanol | 109-83-1. ChemicalBook.

- SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science (MJS).

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central (PMC).

- Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of...

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Selected amines and amino alcohols. Miljøstyrelsen.

- 2-[N-methyl-N-(2-pyridine) amino] ethanol. Pipzine Chemicals.

- CAS No : 149806-47-3 | Product Name : 2-[(5-Bromopyridin-2-yl)methylamino]ethanol.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

- Process for the preparation of 2-amino-5-methyl-pyridine.

- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.

- Aminopyridines. US Environmental Protection Agency.

- 4-Aminopyridine. Wikipedia.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 2-(メチルアミノ)エタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mjs.um.edu.my [mjs.um.edu.my]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. methyl ethanol amine, 109-83-1 [thegoodscentscompany.com]

- 9. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 10. epa.gov [epa.gov]

- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-[N-methyl-N-(2-pyridine)amino]ethanol Manufacturer & Supplier in China | Properties, Uses & Safety Data [pipzine-chem.com]

- 15. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

The Aminopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyridine core, a deceptively simple heterocyclic scaffold, has emerged as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent electronic properties, coupled with its synthetic tractability, have made it a privileged structure in the design of molecules targeting a wide range of biological entities. This guide provides a comprehensive overview of aminopyridine derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, with a focus on their roles as potassium channel blockers and kinase inhibitors.

The Aminopyridine Scaffold: Physicochemical Properties and Synthetic Strategies

The aminopyridine framework consists of a pyridine ring substituted with an amino group. The position of the amino group (2-, 3-, or 4-) significantly influences the molecule's electronic and steric properties, thereby affecting its biological activity and pharmacokinetic profile. 2-Aminopyridine, in particular, is a low molecular weight, highly functionalized moiety that serves as a versatile starting material for the synthesis of more complex molecules.[1]

Key Synthetic Methodologies

The synthesis of aminopyridine derivatives is a cornerstone of many drug discovery programs. Several robust methods have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the scale of the synthesis, and the functional group tolerance required.

1.1.1. Classical Methods: The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives to produce 2-aminopyridines.[2][3] This reaction typically involves heating the pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene.[3]

Mechanism of the Chichibabin Reaction

The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-like intermediate). Aromatization is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source.[2][4]

Caption: Simplified workflow of the Chichibabin reaction.

Experimental Protocol: Chichibabin Amination of Pyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (or xylene).

-

Reagent Addition: Carefully add sodium amide (NaNH₂) to the solvent under a nitrogen atmosphere.

-

Heating: Heat the suspension to reflux (typically 110-150°C).

-

Substrate Addition: Slowly add pyridine to the refluxing mixture. The reaction progress can be monitored by the evolution of hydrogen gas.

-

Reaction Time: Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of an inert, high-boiling solvent is crucial to achieve the necessary reaction temperature and to avoid side reactions with the highly reactive sodium amide. A nitrogen atmosphere is essential to prevent the quenching of the sodium amide by atmospheric moisture.

1.1.2. Modern Cross-Coupling Strategies: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including aminopyridines.[5][6] This method offers a broader substrate scope and greater functional group tolerance compared to classical methods.[5] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Generalized Reaction Scheme for Buchwald-Hartwig Amination

Sources

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol in Kinase Inhibitor Synthesis

Introduction: The Strategic Role of Aminopyridine Scaffolds in Modern Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby inhibiting their function. Within the vast chemical space of kinase inhibitors, aminopyridine derivatives have emerged as a privileged scaffold.[1] Their unique structural and electronic properties enable them to form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[2][3][4][5] This interaction is a cornerstone of potent and selective kinase inhibition.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of a key aminopyridine intermediate: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol . We will use its role in the synthesis of Brigatinib (AP26113), a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, as a practical framework for understanding its application.

Featured Intermediate: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

This intermediate is a versatile building block for constructing complex kinase inhibitors. Its key structural features and their rationale for use in drug design are:

-

2-Aminopyridine Core: This motif is the primary hinge-binding element. The nitrogen atoms are strategically positioned to form hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor.[4][6]

-

5-Amino Group: This exocyclic amine serves as a crucial attachment point for coupling with other fragments of the final inhibitor. Its reactivity can be finely tuned for various coupling reactions.

-

N-Methyl Group: The methyl group can provide steric hindrance that influences the conformation of the molecule and can enhance binding affinity or selectivity.

-

Ethanol Side Chain: The hydroxyl group can improve the aqueous solubility and overall physicochemical properties of the final compound, which are critical for drug development.[7][8] It can also serve as an additional point for hydrogen bonding within the ATP-binding pocket or with solvent molecules.[9]

| Property | Value |

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Application Spotlight: Synthesis of Brigatinib, a Second-Generation ALK Inhibitor

Brigatinib is an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK), primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[10] ALK fusions are oncogenic drivers that lead to constitutive kinase activity, promoting cell proliferation and survival through downstream signaling pathways like STAT3, AKT, and ERK1/2.[11][12] Brigatinib effectively inhibits ALK and various resistance mutations.[13]

The synthesis of Brigatinib relies on the strategic use of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol as a key building block. Below, we provide detailed protocols for the synthesis of this intermediate and its subsequent incorporation into a Brigatinib precursor.

Diagram: Brigatinib Synthesis Workflow

Caption: Synthetic workflow for Brigatinib utilizing the target intermediate.

Experimental Protocols

Part 1: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

This synthesis is a two-step process starting from commercially available materials.

Step 1: Synthesis of 2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol

-

Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of 2-(methylamino)ethanol displaces the chlorine atom on 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.

-

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

2-(Methylamino)ethanol (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

To a round-bottom flask, add 2-chloro-5-nitropyridine and N,N-dimethylformamide (DMF).

-

Add potassium carbonate to the mixture.

-

Slowly add 2-(methylamino)ethanol to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the precipitated solid by filtration and wash with water.

-

Dry the solid under vacuum to obtain 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol.

-

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Step 2: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

-

Reaction Principle: This step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or using reducing agents like tin(II) chloride. Catalytic hydrogenation is often preferred for its cleaner reaction profile.

-

Materials:

-

2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol (1.0 eq)

-

Palladium on Carbon (Pd/C, 10 wt. %, 5 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H2)

-

-

Protocol:

-

In a hydrogenation vessel, dissolve 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol in ethanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol as a solid.

-

| Parameter | Value |

| Typical Yield | 90-98% |

| Purity (by HPLC) | >99% |

Part 2: Application in Kinase Inhibitor Synthesis - Coupling to form a Brigatinib Precursor

-

Reaction Principle: The synthesized intermediate is coupled with another key fragment via an SNAr reaction to construct the core of the Brigatinib molecule. The primary amine of our intermediate acts as the nucleophile, displacing a chlorine atom on the pyrimidine ring of the coupling partner.

-

Materials:

-

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (1.0 eq)

-

2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

2-Propanol or other suitable high-boiling solvent

-

-

Protocol:

-

To a sealed reaction vessel, add 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine in 2-propanol.

-

Add triethylamine to the mixture.

-

Heat the reaction mixture to 120-130 °C for 12-24 hours.

-

Monitor the reaction for the formation of the desired product.

-

After completion, cool the reaction mixture, which may result in the precipitation of the product.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final Brigatinib molecule.

-

Mechanism of Action: ALK Signaling and Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active kinase.[14] This aberrant activity drives tumor growth by phosphorylating and activating several downstream signaling pathways.

Diagram: ALK Signaling Pathway and Point of Inhibition

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosolveit.de [biosolveit.de]

- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 11. oaji.net [oaji.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol: A Versatile Building Block in Synthetic Chemistry

Introduction

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a key bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine, a tertiary amine, and a primary alcohol, offers multiple points for chemical modification, making it an attractive scaffold for the construction of complex molecular architectures. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] This document provides a comprehensive guide to the experimental setup for the synthesis and subsequent reactions of this versatile intermediate.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol and Key Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol | Not available | C₈H₁₃N₃O | 167.21 | Expected to be a solid or viscous oil | Bifunctional nucleophile |

| 2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol | 25948-15-6 | C₈H₁₁N₃O₃ | 197.19 | Not available | Key synthetic precursor |

| 2-(Methylamino)ethanol | 109-83-1 | C₃H₉NO | 75.11 | Clear colorless liquid | Boiling Point: 159 °C, Density: 0.935 g/mL[3][4] |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Solid | Key starting material |

Safety Precautions:

Synthetic Protocols

The synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is most efficiently achieved through a two-step process, starting from the commercially available 2-chloro-5-nitropyridine. This process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.

Workflow for the Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

Caption: Synthetic workflow for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol.

Protocol 1: Synthesis of 2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol

This protocol describes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 2-(methylamino)ethanol. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride.

Materials:

-

2-Chloro-5-nitropyridine

-

2-(Methylamino)ethanol

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add a base (e.g., TEA, 1.5 eq or K₂CO₃, 2.0 eq) to the solution.

-

Slowly add 2-(methylamino)ethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

If a solid precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol.

Protocol 2: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

This protocol details the reduction of the nitro group of the precursor to the desired primary aromatic amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

-

2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol

-

Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Dissolve 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of celite.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the combined filtrates under reduced pressure to yield 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol. The product may be used directly or purified further if necessary.

Reactions Involving 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

The trifunctional nature of this building block allows for a variety of subsequent chemical transformations. The primary aromatic amine is a versatile handle for the introduction of diverse functionalities, while the hydroxyl group can be derivatized or used as a directing group.

Reaction Scheme: Potential Derivatizations

Sources

- 1. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 5. Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC Purification of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

This Application Note is designed for analytical chemists and purification scientists. It prioritizes High-pH Reversed-Phase Chromatography as the primary methodology, leveraging the specific physicochemical properties of aminopyridines to maximize retention and peak shape.

Introduction & Molecule Analysis[1][2][3][4][5]

The target molecule, 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol , presents a classic separation challenge: it is a polar, basic, small molecule .

Physicochemical Profile[1][2][4][5][6][7][8][9][10]

-

Core Structure: Pyridine ring substituted at positions 2 and 5.[1]

-

Basicity (pKa): The pyridine ring nitrogen is the most basic site. While unsubstituted pyridine has a pKa of ~5.2, the electron-donating amino groups at positions 2 and 5 significantly increase electron density on the ring nitrogen, likely shifting the pKa to 6.5 – 7.5 .

-

Polarity: The hydroxyl group (ethanol tail) and two amine functionalities create a high polar surface area (PSA), leading to poor retention on standard C18 columns at acidic pH.

-

Solubility: Highly soluble in aqueous acidic buffers; moderately soluble in methanol/acetonitrile.

The Purification Challenge

Standard low-pH (0.1% TFA/Formic Acid) methods often fail for this class of molecules because:

-

Protonation: At pH < 6, the molecule is positively charged, causing it to elute near the void volume (t0).

-

Silanol Interactions: The charged base interacts with residual silanols on the silica surface, causing severe peak tailing.

Strategic Methodology: The "High pH" Advantage

To achieve robust purification, we utilize pH switching . By operating at pH 9.5 – 10.5 , we deprotonate the pyridine ring nitrogen. The molecule becomes neutral (uncharged), significantly increasing its hydrophobicity and interaction with the C18 stationary phase.

Advantages:

-

Massive Retention Increase: Moves the peak away from the solvent front.

-

Sharper Peaks: Eliminates ionic repulsion and silanol dragging.

-

Loading Capacity: Neutral molecules allow for 10-20x higher mass loading in preparative runs compared to charged species.

Workflow Logic

Figure 1: Decision matrix for column and pH selection based on analyte basicity.

Detailed Protocols

Protocol A: High-pH Reversed-Phase (Recommended)

Best for: General purification, impurity isolation, and scale-up.

Stationary Phase Requirement: You must use a hybrid-silica particle (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Do not use standard silica columns above pH 8 , as the silica will dissolve.

| Parameter | Specification | Rationale |

| Column | XBridge BEH C18 (4.6 x 100mm, 3.5µm) | Hybrid particle stable up to pH 12. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Buffers the mobile phase to keep analyte neutral. Volatile for LC-MS/Prep. |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution solvent than Methanol; sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Temperature | 35°C | Reduces viscosity, improves mass transfer. |

| Detection | UV @ 254 nm & 280 nm | Aminopyridines have strong absorbance at 254 nm. |

Gradient Table (Analytical):

| Time (min) | % A (Buffer) | % B (MeCN) | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibrate (Low organic to retain polar head) |

| 1.0 | 95 | 5 | Isocratic Hold |

| 10.0 | 30 | 70 | Linear Gradient |

| 12.0 | 5 | 95 | Wash |

| 12.1 | 95 | 5 | Re-equilibration |

Protocol B: Low-pH Polar-Embedded (Alternative)

Best for: Labs restricted to low-pH columns or requiring Formic Acid compatibility.

If High-pH is not an option, standard C18 will fail. Use a Polar-Embedded or PFP (Pentafluorophenyl) column. These phases provide "shielding" from silanols and alternative selectivity (pi-pi interactions) for the pyridine ring.

| Parameter | Specification | Rationale |

| Column | Atlantis T3 or Luna Omega Polar C18 | Designed to retain polar bases at low pH. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the base; compatible with MS. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA. |

| Gradient | Start at 0-2% B . | Very low organic start is required to capture the charged polar molecule. |

Experimental Execution & QC

Step 1: Sample Preparation

The ethanol tail makes this molecule potentially hygroscopic.

-

Dissolution: Dissolve 1 mg of sample in 1 mL of 10% Acetonitrile / 90% Water .

-

Critical: Do not dissolve in 100% MeOH or MeCN. The strong solvent mismatch will cause "peak distortion" or breakthrough, where the sample elutes immediately because the solvent is stronger than the initial mobile phase.

-

-

Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.

Step 2: System Suitability (Self-Validation)

Before running valuable samples, inject a standard (or the crude mix) and check:

-

Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, increase buffer concentration (e.g., to 20mM NH4HCO3) or replace the column.

-

Retention Factor (k): The target peak must elute after the void volume (typically > 1.5 min on a standard column). If k < 1, decrease the initial %B (e.g., start at 2% B).

Step 3: Fraction Collection (For Prep)

-

Trigger: Slope-based collection is preferred over threshold to separate closely eluting isomers or synthesis byproducts.

-

Post-Processing:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions (Low pH) or Column aging (High pH). | Switch to High pH method. If already at High pH, use a fresh Hybrid C18 column. |

| Early Elution (near t0) | Molecule is fully charged and too polar. | Reduce initial %B to 0-2%. Switch to a column with higher carbon load or "Aq" (aqueous stable) designation. |

| Split Peaks | Sample solvent too strong. | Dissolve sample in Water or Mobile Phase A only. |

| Ghost Peaks | Contaminated buffer. | Use LC-MS grade Ammonium Bicarbonate; prepare fresh daily (bicarbonate changes pH over time as CO2 escapes). |

References

-

Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Standard for High pH Hybrid Particle stability). Link

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. (Authoritative source on pH switching for basic analytes). Link

-

Agilent Technologies. Purification of Polar Compounds using HILIC and Reversed Phase. Application Note 5990-XXXX. (General grounding for polar aminopyridine strategies). Link

-

PubChem. Compound Summary: 2-(Methylamino)ethanol. (Structural grounding for the polar tail). Link

Sources

NMR analysis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives

An Application Note for the Structural Elucidation of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol and its Derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Role of Structural Analysis in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of success. Small molecules, such as 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives, are often key building blocks or final active pharmaceutical ingredients (APIs). Their efficacy, safety, and intellectual property value are directly tied to an unambiguous understanding of their atomic connectivity and spatial arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into molecular structure in a non-destructive manner.[1][2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the analysis of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol. We will explore not only the standard protocols for data acquisition but also delve into the causal reasoning behind experimental choices and the logic of spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and scientific publications.

Part 1: Foundational Principles and Strategic Considerations

Before proceeding to experimental protocols, it is crucial to understand the unique structural features of the target molecule and how they will manifest in an NMR spectrum. The molecule comprises three distinct moieties: a substituted aminopyridine ring, an N-methyl group, and an ethanol chain. Each component will give rise to characteristic signals.

-

The Aminopyridine Ring: This aromatic system contains protons in distinct electronic environments, leading to predictable chemical shifts and coupling patterns. The positions of the substituents (the amino group at C5 and the N-methyl-ethanolamine group at C2) break the symmetry of the ring, meaning all three ring protons should be unique.

-

The N-Methyl-Ethanolamine Side Chain: This aliphatic portion of the molecule will exhibit signals in the upfield region of the spectrum. The connectivity between the methylene (-CH2-) groups can be confirmed through spin-spin coupling.

-

Exchangeable Protons: The molecule contains two types of protons that can exchange with deuterium: the primary amine (-NH2) protons and the hydroxyl (-OH) proton of the ethanol group. Identifying these signals is a key step in the characterization process.

Choosing the Right Solvent: A Critical First Step

The choice of deuterated solvent is paramount for successful NMR analysis. For 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, which contains multiple polar functional groups and exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.

Causality:

-

Solubility: DMSO-d₆ is a highly polar aprotic solvent, capable of dissolving a wide range of polar and moderately polar organic compounds.[3][4]

-

Observation of Exchangeable Protons: Unlike protic solvents like D₂O or CD₃OD, which would immediately exchange with and obscure the -NH₂ and -OH signals, DMSO-d₆ allows these protons to be observed as distinct, often broad, signals.[3] This provides direct evidence for the presence of these functional groups.

-

Chemical Shift Range: DMSO-d₆ has a wide liquid range and its residual proton signal (a pentet around 2.50 ppm) and carbon signal (a septet around 39.5 ppm) are well-defined and typically do not overlap with signals from the aromatic or key aliphatic regions of the analyte.[4][5][6]

An alternative for less polar derivatives could be Chloroform-d (CDCl₃), though observation of the exchangeable protons may be less reliable.[4][7]

Part 2: Experimental Protocols

This section provides step-by-step methodologies for sample preparation and data acquisition.

Protocol 1: Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol for ¹H NMR, or 20-50 mg for ¹³C NMR and 2D experiments, into a clean, dry vial.[8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

-

Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or warming may be applied if necessary. A clear, homogeneous solution is required.[8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles or air bubbles.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Experimental Workflow Diagram

Caption: Workflow from sample preparation to structural elucidation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

-

Instrument Setup: Insert the sample into the NMR spectrometer. Use the deuterium signal from DMSO-d₆ to "lock" the magnetic field frequency.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2 seconds.

-

-

DEPT-135 (Optional but Recommended):

-

Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This powerful technique helps differentiate carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.[9]

-

Protocol 3: 2D NMR for Unambiguous Assignments

For complex molecules or derivatives, 2D NMR is essential for confirming assignments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals in a COSY spectrum provides direct evidence of their connectivity.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is the most reliable way to assign carbon signals based on their known proton assignments.

Part 3: Spectral Interpretation and Data Analysis

This section outlines the expected NMR data for the parent compound, 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, and provides a framework for analyzing its derivatives.

Molecular Structure with Atom Numbering

Caption: Structure of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The interpretation below is based on established principles of chemical shifts for aminopyridines and aliphatic amines/alcohols.[11][12]

| Atom # | Label | Expected δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale |

| H6 | Pyridine-H | ~7.8 - 8.0 | d | 1H | J(H6-H4) ≈ 2-3 | Ortho to ring N, deshielded. Coupled only to H4 (meta). |

| H4 | Pyridine-H | ~7.2 - 7.4 | dd | 1H | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 | Coupled to both H3 (ortho) and H6 (meta). |

| H3 | Pyridine-H | ~6.4 - 6.6 | d | 1H | J(H3-H4) ≈ 8-9 | Ortho to electron-donating N-sidechain group, shielded. Coupled to H4. |

| -NH₂ | Amine | ~5.0 - 5.5 | br s | 2H | - | Exchangeable protons, often a broad singlet. Disappears on D₂O shake. |

| -OH | Hydroxyl | ~4.5 - 5.0 | t | 1H | J(OH-H9) ≈ 5 | Exchangeable proton coupled to adjacent CH₂. Disappears on D₂O shake. |

| H9 | -CH₂-O | ~3.5 - 3.7 | t | 2H | J(H9-H8) ≈ 6, J(H9-OH) ≈ 5 | Methylene group attached to electronegative oxygen, deshielded. |

| H8 | -N-CH₂- | ~3.3 - 3.5 | t | 2H | J(H8-H9) ≈ 6 | Methylene group attached to nitrogen. |

| H7 | N-CH₃ | ~2.9 - 3.1 | s | 3H | - | Methyl group on nitrogen, appears as a singlet. |

d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet

Expected ¹³C NMR and DEPT-135 Spectrum (100 MHz, DMSO-d₆)

| Atom # | Label | Expected δ (ppm) | DEPT-135 | Rationale |

| C2 | Pyridine-C | ~158 - 162 | Quaternary (absent) | Carbon attached to two nitrogen atoms, highly deshielded. |

| C5 | Pyridine-C | ~145 - 150 | Quaternary (absent) | Carbon attached to the amino group. |

| C6 | Pyridine-CH | ~135 - 140 | Positive | Aromatic CH adjacent to ring nitrogen. |

| C4 | Pyridine-CH | ~125 - 130 | Positive | Aromatic CH. |

| C3 | Pyridine-CH | ~105 - 110 | Positive | Aromatic CH shielded by two adjacent amino-type groups. |

| C9 | -CH₂-O | ~58 - 62 | Negative | Aliphatic carbon attached to oxygen. |

| C8 | -N-CH₂- | ~50 - 55 | Negative | Aliphatic carbon attached to nitrogen. |

| C7 | N-CH₃ | ~35 - 40 | Positive | Aliphatic methyl carbon. |

Analysis of Derivatives

The true power of NMR lies in its ability to confirm synthetic modifications. When analyzing derivatives, look for predictable changes in the spectrum:

-

Substitution on the Pyridine Ring: For example, introduction of a bromine atom at the C3 position, to yield 2-((3-bromo-5-aminopyridin-2-yl)(methyl)amino)ethanol, would cause the signal for H3 to disappear and would shift the signals for H4 and H6. A similar bromo-derivative has been reported.[13]

-

Acylation of the 5-Amino Group: Converting the -NH₂ group to an amide (-NHCOR) would cause a significant downfield shift of the H4 and H6 proton signals due to the electron-withdrawing nature of the acyl group. The -NH₂ signal would be replaced by a new -NH amide signal, typically further downfield (~8-10 ppm).

-

Modification of the Ethanol Side Chain: Esterification of the hydroxyl group would cause a significant downfield shift of the H9 methylene protons to >4.0 ppm.

By systematically comparing the spectra of the parent compound and its derivatives using 1D and 2D NMR techniques, researchers can gain definitive proof of their synthetic outcomes.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives. By employing a logical approach that begins with strategic solvent selection and progresses through systematic 1D and 2D NMR experiments, researchers can achieve unambiguous structural assignments. The protocols and interpretive framework provided in this application note offer a robust system for generating high-quality, reliable data, thereby accelerating drug discovery and development programs.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Kassim, M. A., Alshaghdari, A. G. A., Yusoff, R., & Aroua, M. K. (2021). Synthesis and Characterisation of 2-(Methylamino)ethanol-Based Deep Eutectic Solvents for CO2 Capture. Malaysian Journal of Science, 40(2), 114-127. Available from: [Link]

-

Silva, A. M. S., Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 397-423. Available from: [Link]

-

NMR-BIO. (2025). NMR sample preparation guidelines. Available from: [Link]

-

Carreño, A., et al. (2014). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Química Nova, 37(4), 584-588. Available from: [Link]

-

Kushwah, V., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3267. Available from: [Link]

-

Zucco, C., et al. (2006). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 11(5), 373-380. Available from: [Link]

-

NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]

-

Lawal, A., Obaleye, J. A., & El-Ghozzi, M. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol. Available from: [Link]

-

Chuchman, N. K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13361. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available from: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. Available from: [Link]

-

Chen, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. Available from: [Link]

-

Glavač, D., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2959. Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available from: [Link]

-

Satoh, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5178. Available from: [Link]

-

Cussó, O., et al. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 55(1), 163-171. Available from: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Available from: [Link]

-

Chuchman, N. K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13361. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Available from: [Link]

-

Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (45), 4806-4808. Available from: [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. organomation.com [organomation.com]

- 4. NMR用溶媒 [sigmaaldrich.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. mdpi.com [mdpi.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Application Note: LC-HRMS Characterization of Reaction Products and Impurities for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

Executive Summary

This application note details a high-resolution mass spectrometry (HRMS) workflow for the characterization of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (hereafter referred to as Compound A ) and its associated reaction products. Compound A is a critical pharmacophore and building block in the synthesis of kinase inhibitors and anticoagulants (e.g., structural analogs of Dabigatran).

Because of its dual-amine functionality (primary aromatic amine at C5 and tertiary aliphatic amine at C2), Compound A presents unique challenges in reaction selectivity and ionization behavior. This guide provides a validated protocol for monitoring its coupling reactions, identifying oxidative impurities, and characterizing fragmentation pathways using ESI-Q-TOF or Orbitrap platforms.

Introduction & Chemical Context

Compound A possesses three distinct nucleophilic sites: the primary amine (-NH2), the hydroxyl group (-OH), and the pyridine ring nitrogen. In drug development, the primary amine is typically the target for amide coupling or reductive amination. However, competitive reactivity at the hydroxyl group or oxidation of the electron-rich pyridine ring can lead to complex impurity profiles.

Why Mass Spectrometry?

Standard UV-Vis detection (HPLC) is often insufficient for this scaffold because:

-

Lack of Chromophores: Reaction byproducts often lack distinct UV shifts from the starting material.

-

Co-elution: Regioisomers (e.g., O-acylation vs. N-acylation) may co-elute on standard C18 columns.

-

Genotoxicity Concerns: Aminopyridine derivatives are structural alerts for genotoxicity; trace-level detection (<10 ppm) is required by ICH M7 guidelines.

This protocol utilizes LC-ESI-HRMS/MS to provide definitive structural elucidation.

Experimental Protocols

Chemical Safety & Handling

-

Warning: Aminopyridines are potential irritants and suspected genotoxins. Handle in a fume hood.

-

Storage: Store neat standards at -20°C under nitrogen to prevent N-oxide formation.

Sample Preparation (Reaction Monitoring)

This protocol simulates a standard amide coupling reaction monitoring workflow.

-

Quenching: Aliquot 50 µL of the reaction mixture into a microcentrifuge tube. Add 450 µL of Ice-Cold Acetonitrile (MeCN) to quench reagents.

-

Internal Standard: Add 10 µL of internal standard solution (e.g., d3-Compound A or a structural analog like 4-aminopyridine at 10 µg/mL).

-

Centrifugation: Vortex for 30s, then centrifuge at 13,000 x g for 5 mins to precipitate salts/catalysts.

-

Dilution: Transfer 50 µL of supernatant to an autosampler vial containing 950 µL of 0.1% Formic Acid in Water .

-

Final Concentration Target: ~1–5 µg/mL for MS analysis.

-

LC-MS/MS Method Parameters[1][2]

Table 1: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | T3 bonding retains polar amines better than standard C18. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (aq) | Low pH (3.5) ensures protonation of the pyridine ring for ESI+ sensitivity. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray desolvation. |

| Column Temp | 40°C | Reduces backpressure and improves peak shape for basic amines. |

| Injection Vol | 2.0 µL | Low volume to prevent column overload. |

Table 2: Mass Spectrometry Parameters (ESI+)

| Parameter | Setting | Rationale |

| Source | ESI Positive Mode | Basic nitrogens (pKa ~6-9) ionize readily in positive mode. |

| Capillary Voltage | 3.0 kV | Standard for small molecules. |

| Cone Voltage | 30 V | Moderate energy to prevent in-source fragmentation. |

| Source Temp | 120°C | Prevents thermal degradation of labile N-oxides. |

| Desolvation Temp | 450°C | Ensures complete solvent evaporation. |

| Scan Range | m/z 50 – 1000 | Covers fragments and potential dimers. |

| Collision Energy | Ramp 15–40 eV | Generates rich fragmentation spectra for structural ID. |

Results & Discussion

Fragmentation Mechanism (ESI+)

Understanding the fragmentation of Compound A (Monoisotopic Mass: ~167.11 Da, [M+H]+ = 168.12) is prerequisite to identifying its reaction products.

Primary Fragmentation Pathways:

-

Loss of Water (-18 Da): The hydroxyethyl tail dehydrates readily, especially under collision-induced dissociation (CID).

-

Cleavage of Ethanolamine Side Chain: Rupture of the C-N bond at position 2 of the pyridine ring.

-

Ring Fragmentation: High energy collisions lead to the loss of HCN from the pyridine ring, a characteristic of aromatic nitrogen heterocycles.

Visualizing the Fragmentation Logic

The following diagram illustrates the predicted dissociation pathway for the precursor ion.

Identification of Reaction Products & Impurities[3]

When Compound A is used as a nucleophile (e.g., reacting with an acid chloride R-CO-Cl), several species must be monitored.

Table 3: Diagnostic Ions for Reaction Monitoring

| Species | Description | m/z Shift (from [M+H]+) | Diagnostic Fragment |

| Starting Material | Unreacted Compound A | 0 (168.12) | 150.11 (-H2O) |

| Target Product | Amide bond at 5-NH2 | + (Mass of R-CO) - 2H | Loss of R-COOH |

| Impurity A (O-Acyl) | Ester bond at -OH | + (Mass of R-CO) - 2H | Loss of R-COOH (Labile) |

| Impurity B (N-Oxide) | Oxidation of Pyridine N | + 16 Da | [M+H-16]+ (Loss of O) |

| Impurity C (Dimer) | Azo-dimer formation | ~ (2x Mass) - 2H | Monomer ion |

Scientific Insight - Distinguishing Regioisomers: The Target Product (N-acylation) and Impurity A (O-acylation) are isobaric. They can be distinguished by MS/MS:

-

O-acyl species typically show a very facile neutral loss of the acid moiety (R-COOH) at low collision energies (10-15 eV) because the ester bond is less stable than the amide bond in the gas phase.

-

N-acyl species are more stable and will often show fragmentation within the R-group or the pyridine ring before cleaving the amide bond.

Analytical Workflow Diagram

The following flowchart summarizes the decision-making process for analyzing reaction mixtures containing Compound A.

References

-

Nirogi, R., et al. (2014). LC-MS/MS identification of metabolites of dalfampridine (4-aminopyridine). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Kaufmann, A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. National Institutes of Health (NIH). Retrieved from [Link]

-

Waters Corporation. (2013). Impurity Profiling Using UPC2/MS: Application Note 720004575EN. Retrieved from [Link]

-

Vaka, P.R., et al. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod. International Journal of Advanced Life Sciences Research. Retrieved from [Link]

Application Note: SAR Optimization & Library Development using the 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Scaffold

[1][2]

Introduction: The Scaffold Advantage

The molecule 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (referred to hereafter as Scaffold-A ) represents a "privileged structure" in modern drug discovery, particularly for kinase (e.g., PLK1, Aurora) and phosphatase (e.g., SHP2) inhibitors.[1][2]

Its utility is derived from its dual-vector geometry:

-

The "Head" (5-Amino Group): A nucleophilic handle for amide/urea coupling, typically directed toward the ATP-binding hinge region or deep hydrophobic pockets.[1][2]

-

The "Tail" (N-methylethanolamine): A solvent-exposed solubilizing group that modulates LogD and prevents lipophilic aggregation, a common failure mode in high-throughput screening (HTS).[1][2]

This guide provides a rigorous workflow for developing Structure-Activity Relationship (SAR) studies around Scaffold-A, moving from chemical synthesis to biological validation.[1][2]

Phase I: Chemical Synthesis & Library Generation

Synthetic Strategy

The most robust route to Scaffold-A involves Nucleophilic Aromatic Substitution (

Core Protocol: Synthesis of Scaffold-A[1][2]

Step-by-Step Methodology:

-

Coupling:

-

Dissolve 2-Chloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile (ACN).

-

Add

(2.5 eq) followed by 2-(Methylamino)ethanol (1.2 eq). -

Reflux at 80°C for 4-6 hours. Monitor by LC-MS for the intermediate (M+H: ~226.1).[1][2]

-

Self-Validation: The reaction must turn bright yellow (nitro compound).[1][2] Disappearance of the chloride starting material (RT ~3.5 min on C18) confirms completion.[1][2]

-

-

Nitro Reduction:

Library Diversification (The "Head" Vector)

To generate an SAR library, we utilize the 5-amino position.

Protocol: Parallel Amide Coupling

-

Plate Setup: Prepare a 96-well reaction block.

-

Reagents:

-

Execution: Shake at RT for 12 hours.

-

Purification: Direct injection onto Prep-HPLC (Water/ACN + 0.1% Formic Acid).

Phase II: Biological Assay Protocols

Solubility & LogD Profiling (Critical for Ethanolamine Tail)

Since the ethanolamine tail is designed to improve physicochemical properties, early ADME profiling is mandatory.[2]

Kinetic Solubility Protocol:

-

Preparation: Prepare 10 mM DMSO stocks of all analogs.

-

Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a filter plate (final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 24 hours at RT.

-

Analysis: Quantify filtrate via UV-HPLC (254 nm) against a standard curve.

Biochemical Potency Assay (Generic Kinase Model)

Note: This protocol assumes a generic ATP-competitive kinase target (e.g., Aurora A) to demonstrate the SAR workflow.

TR-FRET Assay Protocol:

-

Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP (

concentration), Eu-Anti-Phospho-Antibody, SA-XL665.[1][2] -

Plate Layout: 384-well low-volume white plates.

-